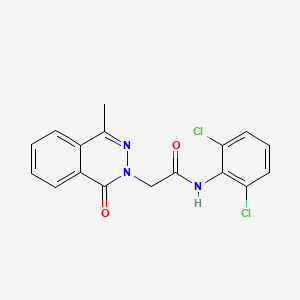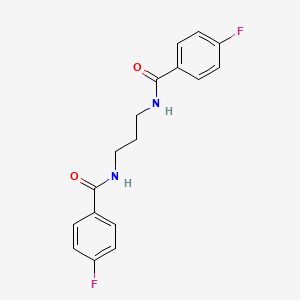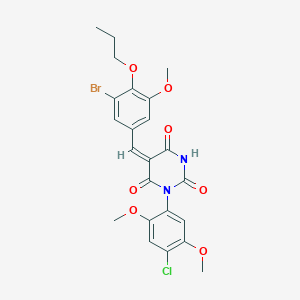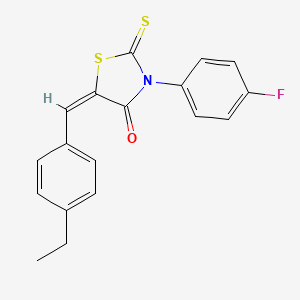
N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first discovered as a modulator of apoptosis in plant cells, but later studies have shown its ability to modulate Ca2+ homeostasis, stabilize endoplasmic reticulum (ER) stress, and protect against oxidative stress-induced cell death in animal cells.
科学研究应用
N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, this compound has been shown to protect against ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to protect against ischemia/reperfusion injury and improve cardiac function in animal models of myocardial infarction. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
作用机制
The mechanism of action of N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the modulation of Ca2+ homeostasis and ER stress response. This compound has been shown to interact with inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs), which are responsible for Ca2+ release from the ER. This compound has been shown to increase the threshold for Ca2+ release from the ER, thereby preventing Ca2+ overload and subsequent cell death. This compound has also been shown to interact with Bcl-2, a key regulator of apoptosis, and inhibit ER stress-induced apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of Ca2+ homeostasis, stabilization of ER stress, and protection against oxidative stress-induced cell death. This compound has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to improve mitochondrial function and decrease mitochondrial ROS production.
实验室实验的优点和局限性
One of the advantages of using N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its ability to protect against ER stress-induced cell death, which is a common problem in cell culture experiments. This compound can also be used to modulate Ca2+ homeostasis and study the effects of Ca2+ signaling on cellular processes. One of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
There are many potential future directions for N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide research, including the development of more potent and selective this compound analogs, the identification of new therapeutic applications for this compound, and the elucidation of the molecular mechanism of this compound action. This compound has also been shown to have potential applications in the treatment of viral infections, such as influenza and Ebola, and future research could focus on exploring these applications. Additionally, the development of new drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
合成方法
The synthesis of N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide involves the condensation of 2-bromobenzyl bromide with biphenyl-2-amine in the presence of potassium carbonate and copper(I) iodide. The resulting product is then reacted with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to yield this compound. The yield of the synthesis is typically around 50-60%.
属性
IUPAC Name |
1,3-dioxo-N,2-bis(2-phenylphenyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O3/c36-31(34-29-17-9-7-15-25(29)22-11-3-1-4-12-22)24-19-20-27-28(21-24)33(38)35(32(27)37)30-18-10-8-16-26(30)23-13-5-2-6-14-23/h1-21H,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKFPYVJLBXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)

![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)


![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)

![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)